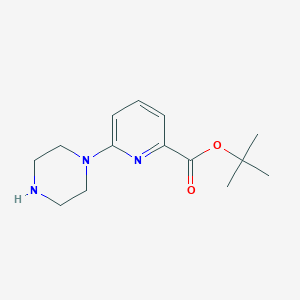

tert-Butyl 6-(piperazin-1-yl)picolinate

Descripción

Propiedades

IUPAC Name |

tert-butyl 6-piperazin-1-ylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)11-5-4-6-12(16-11)17-9-7-15-8-10-17/h4-6,15H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFGULANJYMPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801198872 | |

| Record name | 1,1-Dimethylethyl 6-(1-piperazinyl)-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-96-4 | |

| Record name | 1,1-Dimethylethyl 6-(1-piperazinyl)-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 6-(1-piperazinyl)-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-piperazin-1-ylpyridine-2-carboxylate typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with piperazine to form 6-piperazin-1-ylpyridine.

Esterification: The resulting 6-piperazin-1-ylpyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-Butyl 6-piperazin-1-ylpyridine-2-carboxylate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reagents: Large quantities of 2-chloropyridine, piperazine, and tert-butyl chloroformate are handled using automated systems.

Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 6-piperazin-1-ylpyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation Products: N-oxides of the pyridine ring.

Reduction Products: Amines or other reduced derivatives.

Substitution Products: Alkylated or acylated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuropharmacology

This compound has been investigated for its potential use as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). Research has shown that compounds with similar structures can selectively target dopamine receptors, which are crucial in the pathology of PD. For instance, studies indicate that piperazine derivatives can exhibit significant binding affinity to dopamine D2 and D3 receptors, suggesting that tert-butyl 6-(piperazin-1-yl)picolinate may also possess similar properties .

Antioxidant Activity

Compounds incorporating piperazine rings have been noted for their antioxidant properties. The incorporation of tert-butyl groups may enhance the stability and bioavailability of these compounds, making them suitable candidates for developing multifunctional drugs aimed at alleviating oxidative stress associated with neurodegeneration .

Structure-Activity Relationship Studies

Dopamine Receptor Agonists

The structure-activity relationship (SAR) studies involving piperazine derivatives have demonstrated that modifications to the piperazine ring can significantly influence receptor affinity and selectivity. For example, hybrid compounds combining piperazine with indole derivatives have shown promising results in enhancing selectivity for D3 receptors while maintaining agonistic activity . This suggests that this compound could be optimized further to improve its pharmacological profile.

Pharmaceutical Development

Androgen Receptor Modulation

Recent patents indicate that compounds similar to this compound are being explored for their ability to modulate androgen receptors. This is particularly relevant in the context of hormone-related therapies, where degradation of androgen receptors can lead to therapeutic benefits in conditions like prostate cancer . The potential application of this compound in targeting androgen receptors opens avenues for further research into its efficacy and safety.

Synthesis and Formulation

The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. The starting materials often include commercially available piperazine derivatives and picolinic acid derivatives, which are then subjected to coupling reactions under controlled conditions to yield the final product . The purity and structural integrity of the compound are critical for its application in biological studies.

Mecanismo De Acción

The mechanism of action of tert-Butyl 6-piperazin-1-ylpyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 6-piperazin-1-ylpyridine-2-carboxylate is unique due to its specific combination of a pyridine ring and a piperazine moiety, along with the tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

Introduction

tert-Butyl 6-(piperazin-1-yl)picolinate (CAS No. 1053656-96-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies related to this compound.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring connected to a picolinate moiety, which may contribute to its biological activity. The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially influencing its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C_{13}H_{18}N_{2}O_{2} |

| Molecular Weight | 234.30 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses cytotoxic effects against cancer cell lines. For example, it has been shown to induce apoptosis in human cancer cells, which is a crucial mechanism for cancer treatment. The compound's ability to modulate specific signaling pathways involved in cell proliferation further supports its potential as an anticancer agent.

The precise mechanism of action for this compound is still under investigation. However, it is believed to act as a ligand for various receptors and enzymes, potentially modulating their activity. Preliminary studies suggest interactions with key proteins involved in inflammation and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in the piperazine and picolinate moieties can significantly affect potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substitution on piperazine | Enhanced binding affinity |

| Alteration of picolinate | Increased cytotoxicity |

| Tert-butyl group presence | Improved lipophilicity |

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent .

Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against several cancer cell lines, including breast and lung cancer models. The results showed that this compound inhibited cell proliferation by inducing apoptosis through caspase activation pathways . This suggests that further development could lead to new therapeutic strategies in oncology.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 6-(piperazin-1-yl)picolinate, and how can purity be validated?

Methodological Answer : The synthesis typically involves coupling piperazine derivatives with picolinate esters under basic conditions. For example, tert-butyl esters are often prepared via Boc protection of the piperazine nitrogen, followed by nucleophilic substitution or amidation . Key steps include:

- Purification : Silica gel column chromatography (e.g., eluting with hexane/ethyl acetate gradients) is standard for isolating intermediates .

- Validation : Purity is confirmed using HPLC (≥97% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR for functional groups, and LC-MS for molecular weight verification) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer :

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer :

- Storage : Keep at –20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester .

- Handling : Use desiccants and moisture-free solvents during synthesis. Avoid prolonged exposure to light, which can degrade aromatic moieties .

Advanced Research Questions

Q. How can contradictions in reported pharmacological activities of this compound be resolved?

Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). To address this:

- Comparative Assays : Replicate studies across multiple models (e.g., in vitro kinase inhibition vs. in vivo efficacy) .

- Structural Analogs : Synthesize derivatives (e.g., replacing tert-butyl with other esters) to isolate structure-activity relationships (SAR) .

- Meta-Analysis : Use systematic reviews to aggregate data and identify confounding variables (e.g., solvent effects) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to target proteins (e.g., kinases). Validate with experimental IC₅₀ values .

- MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes in aqueous environments .

- QSAR Models : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability?

Methodological Answer : Apply the PICO(T) framework:

- Population (P) : Rodent models (e.g., Sprague-Dawley rats).

- Intervention (I) : Oral administration (10 mg/kg dose).

- Comparison (C) : Intravenous delivery (for absolute bioavailability calculation).

- Outcome (O) : Plasma concentration (LC-MS/MS quantification) and half-life.

- Time (T) : Sampling at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity profiles across studies?

Methodological Answer :

- Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify thresholds .

- Metabolite Screening : Use LC-HRMS to detect toxic metabolites (e.g., piperazine oxidation products) .

- Species-Specific Effects : Compare rodent vs. human hepatocyte assays to validate translational relevance .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.